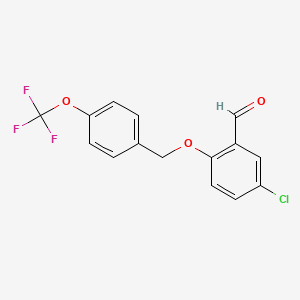

5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde

CAS No.: 1835283-96-9

Cat. No.: VC3112822

Molecular Formula: C15H10ClF3O3

Molecular Weight: 330.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1835283-96-9 |

|---|---|

| Molecular Formula | C15H10ClF3O3 |

| Molecular Weight | 330.68 g/mol |

| IUPAC Name | 5-chloro-2-[[4-(trifluoromethoxy)phenyl]methoxy]benzaldehyde |

| Standard InChI | InChI=1S/C15H10ClF3O3/c16-12-3-6-14(11(7-12)8-20)21-9-10-1-4-13(5-2-10)22-15(17,18)19/h1-8H,9H2 |

| Standard InChI Key | HPMPZSLSOKYBMU-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)OC(F)(F)F |

| Canonical SMILES | C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)OC(F)(F)F |

Introduction

Chemical Identity and Structure

5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde is a complex organic molecule characterized by multiple functional groups that contribute to its chemical versatility. The compound is formally identified by the following parameters:

| Parameter | Value |

|---|---|

| CAS Number | 1835283-96-9 |

| Molecular Formula | C15H10ClF3O3 |

| Molecular Weight | 330.68 g/mol |

| IUPAC Name | 5-chloro-2-[[4-(trifluoromethoxy)phenyl]methoxy]benzaldehyde |

| Standard InChI | InChI=1S/C15H10ClF3O3/c16-12-3-6-14(11(7-12)8-20)21-9-10-1-4-13(5-2-10)22-15(17,18)19/h1-8H,9H2 |

| Standard InChIKey | HPMPZSLSOKYBMU-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)OC(F)(F)F |

| PubChem Compound ID | 118541045 |

The structural composition includes a chlorinated benzaldehyde moiety (5-chloro-2-hydroxybenzaldehyde derivative) connected via an ether linkage to a 4-(trifluoromethoxy)benzyl group. This arrangement creates a molecule with three distinct functional elements:

-

A benzaldehyde core with an aldehyde group (-CHO)

-

A chlorine substituent at the 5-position of the benzaldehyde ring

-

A 4-(trifluoromethoxy)benzyloxy group attached at the 2-position

| Property | Description |

|---|---|

| Physical State | Solid at room temperature |

| Appearance | Not fully characterized in available literature |

| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and DMSO; limited water solubility expected due to hydrophobic nature |

| Stability | Enhanced stability compared to non-fluorinated analogues due to the trifluoromethoxy group |

| Lipophilicity | Increased lipophilicity due to the presence of the trifluoromethoxy group, beneficial for membrane permeability |

| Reactivity | Reactive aldehyde group capable of participating in various chemical transformations |

The trifluoromethoxy group significantly affects the compound's properties, typically enhancing lipophilicity and metabolic stability compared to non-fluorinated analogues.

Applications in Organic Synthesis

5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutically relevant compounds. Its utility stems from several key features:

Building Block in Pharmaceutical Synthesis

The compound's structure makes it suitable as a building block for constructing more complex molecules with potential biological activity. The reactive aldehyde group provides a handle for various transformations, including:

-

Condensation reactions (e.g., with amines to form imines)

-

Reductive amination to introduce nitrogen-containing functionalities

-

Wittig reactions to form alkenes

-

Aldol condensations to create carbon-carbon bonds

Fluorine Chemistry Applications

The trifluoromethoxy group is particularly valuable in medicinal chemistry and materials science for several reasons:

-

Increased metabolic stability against oxidative enzymes

-

Enhanced lipophilicity and bioavailability

-

Improved membrane permeability

-

Modulation of electronic properties in the molecule

-

Potential to enhance binding interactions with protein targets through fluorine-specific interactions

Analytical Characterization

Analytical methods for the characterization of 5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde typically include:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for aromatic protons, the aldehyde proton, and the benzyl methylene group

-

¹³C NMR would display signals for the carbonyl carbon, aromatic carbons, and the trifluoromethoxy carbon

-

¹⁹F NMR would confirm the presence and environment of the trifluoromethoxy group

-

-

Infrared (IR) Spectroscopy:

-

Would show characteristic absorptions for the aldehyde C=O stretch, aromatic C=C stretches, and C-F stretches

-

-

Mass Spectrometry:

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are suitable methods for purity determination and identification of this compound, utilizing appropriate non-polar stationary phases and solvent systems.

Comparison with Related Compounds

5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde belongs to a class of benzyloxy-substituted benzaldehydes with various applications in synthetic chemistry:

Functional Comparison

| Compound | Advantages | Disadvantages |

|---|---|---|

| 5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde | Enhanced lipophilicity, metabolic stability, and versatile reactivity | Synthetic complexity, potential safety concerns |

| 4-(Benzyloxy)-2-methylbenzaldehyde | Simpler synthesis, well-documented reactivity | Lower metabolic stability, less electronically diverse |

| N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide | Different functional groups providing alternative reactivity | Different application profile, less suitable for certain transformations |

Current Research and Future Directions

Current research involving compounds structurally related to 5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde focuses on several promising areas:

Pharmaceutical Applications

Ongoing research suggests potential applications in:

-

Development of novel enzyme inhibitors, particularly those targeting kinases and proteases

-

Design of small-molecule modulators of protein-protein interactions

-

Creation of fluorine-enriched pharmaceutical candidates with improved pharmacokinetic properties

Material Science Applications

The unique structural features of fluorinated benzyloxy compounds suggest potential applications in:

-

Development of liquid crystal components

-

Creation of specialty polymers with unique properties

-

Design of fluorinated materials with specific electronic or optical characteristics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume